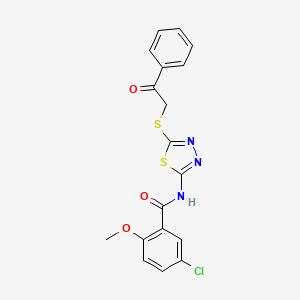

5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 391875-04-0

Cat. No.: VC6941693

Molecular Formula: C18H14ClN3O3S2

Molecular Weight: 419.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391875-04-0 |

|---|---|

| Molecular Formula | C18H14ClN3O3S2 |

| Molecular Weight | 419.9 |

| IUPAC Name | 5-chloro-2-methoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C18H14ClN3O3S2/c1-25-15-8-7-12(19)9-13(15)16(24)20-17-21-22-18(27-17)26-10-14(23)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21,24) |

| Standard InChI Key | FVPUVEGLYOTZFO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Functional Significance

5-Chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (molecular formula: C₁₉H₁₅ClN₄O₃S₂) features a benzamide core substituted at the 5-position with chlorine and the 2-position with methoxy. The amide nitrogen is linked to a 1,3,4-thiadiazole ring, which itself bears a thioether group connected to a 2-oxo-2-phenylethyl moiety. Key structural elements include:

-

Benzamide scaffold: Known for metabolic stability and bioavailability in drug design .

-

1,3,4-Thiadiazole: A heterocycle associated with antimicrobial, anticancer, and antiparasitic activities .

-

Thioether linkage: Enhances lipophilicity and membrane permeability .

Physicochemical Properties

Predicted properties based on structural analogs include:

-

LogP: ~3.2 (moderate lipophilicity due to thioether and aromatic groups).

-

Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO or DMF.

-

Melting point: Estimated 180–190°C (similar to N-phenethyl-5-chloro-2-methoxybenzamide ).

Pharmacological Profile

While direct bioactivity data for this compound is unavailable, inferences are drawn from related structures:

Antifungal Activity

Pyridazine and thiadiazole derivatives exhibit IC₅₀ values of 1.11–3.16 μM against Leishmania major . The thioether group may enhance membrane targeting, as seen in antifungal agents .

Table 2: Comparative Bioactivity of Thiadiazole Derivatives

Structure-Activity Relationship (SAR) Insights

-

Chloro and methoxy groups: Electron-withdrawing effects stabilize the benzamide against hydrolysis .

-

Thiadiazole ring: Essential for hydrogen bonding with microbial enzymes .

-

2-Oxo-2-phenylethyl thioether: Bulky substituents improve target selectivity .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume